molecular formula C19H22N2O3 B8347374 Benzyl 7-amino-2-(dimethylaminomethyl)-2,3-dihydrobenzofuran-4-carboxylate

Benzyl 7-amino-2-(dimethylaminomethyl)-2,3-dihydrobenzofuran-4-carboxylate

Cat. No. B8347374
M. Wt: 326.4 g/mol
InChI Key: MHIAXDROVVMWTC-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

Benzyl 2-(dimethylaminomethyl)-7-nitro-2,3-dihydrobenzofuran-4-carboxylate 29f (240 mg, 0.67 mmol) was dissolved in 30 mL of acetic acid followed by the addition of iron powder (189 mg, 3.37 mmol). The reaction solution was stirred for 2 hours. The resulting solution was concentrated under reduced pressure, added with 20 mL of water and 20 mL of dichloromethane, then added dropwise with 2 M sodium carbonate solution to adjust pH to about 10 and extracted with dichloromethane (30 mL×3). The combined organic phase was washed with water (20 mL) and saturated sodium chloride solution (20 mL) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound benzyl 7-amino-2-(dimethylaminomethyl)-2,3-dihydrobenzofuran-4-carboxylate 29g (212 mg, yield: 97.2%) as a yellow oil liquid.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
189 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:9][C:8]2=[C:10]([C:17]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[O:18])[CH:11]=[CH:12][C:13]([N+:14]([O-])=O)=[C:7]2[O:6]1)[CH3:3]>C(O)(=O)C.[Fe]>[NH2:14][C:13]1[CH:12]=[CH:11][C:10]([C:17]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:18])=[C:8]2[C:7]=1[O:6][CH:5]([CH2:4][N:2]([CH3:3])[CH3:1])[CH2:9]2

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
CN(C)CC1OC=2C(C1)=C(C=CC2[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
189 mg
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added with 20 mL of water and 20 mL of dichloromethane
ADDITION
Type
ADDITION
Details
added dropwise with 2 M sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (30 mL×3)
WASH
Type
WASH
Details
The combined organic phase was washed with water (20 mL) and saturated sodium chloride solution (20 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC(=C2CC(OC21)CN(C)C)C(=O)OCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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